molecular formula C13H26N6O4 B14258794 Glycine, L-valyl-L-arginyl- CAS No. 175176-66-6

Glycine, L-valyl-L-arginyl-

Cat. No.: B14258794
CAS No.: 175176-66-6
M. Wt: 330.38 g/mol
InChI Key: COYSIHFOCOMGCF-WPRPVWTQSA-N
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Description

Glycine, L-valyl-L-arginyl- (CAS 663916-78-7) is a tripeptide with the molecular formula C₁₅H₂₉N₇O₅ and a molecular weight of 387.435 g/mol . Its structure consists of three amino acid residues: L-valine, L-arginine, and glycine, linked in sequence via peptide bonds.

Properties

CAS No.

175176-66-6

Molecular Formula

C13H26N6O4

Molecular Weight

330.38 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C13H26N6O4/c1-7(2)10(14)12(23)19-8(4-3-5-17-13(15)16)11(22)18-6-9(20)21/h7-8,10H,3-6,14H2,1-2H3,(H,18,22)(H,19,23)(H,20,21)(H4,15,16,17)/t8-,10-/m0/s1

InChI Key

COYSIHFOCOMGCF-WPRPVWTQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-valyl-L-arginyl- typically involves the use of solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

    Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Glycine, L-valyl-L-arginyl- can be achieved through enzymatic synthesis. Enzymes like L-amino acid esterase (LAE) are used to catalyze the formation of the peptide bond between valine methylester and glycine .

Chemical Reactions Analysis

Types of Reactions

Glycine, L-valyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in free thiol-containing peptides.

Scientific Research Applications

Glycine, L-valyl-L-arginyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, L-valyl-L-arginyl- involves its interaction with specific molecular targets and pathways. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors. This binding leads to the opening of chloride channels, resulting in hyperpolarization of the neuron and inhibition of neurotransmission .

Comparison with Similar Compounds

Glycine, L-valyl-L-prolyl-L-arginyl-L-isoleucyl-L-valyl- (CAS 642410-25-1)

  • Molecular Formula : C₂₉H₅₃N₉O₇
  • Molecular Weight : ~642.410 g/mol
  • Key Differences: Contains five residues (valine, proline, arginine, isoleucine, valine) versus three in the reference compound. Isoleucine adds hydrophobicity, which may influence membrane permeability or protein-binding specificity.

Glycine, L-prolyl-L-lysyl-L-alanylglycyl-L-arginyl- (CAS 918529-39-2)

  • Molecular Formula: Not explicitly stated, but inferred to be larger than C₁₅H₂₉N₇O₅ based on the InChI string.
  • Key Differences :
    • Includes lysine , a positively charged residue like arginine, but with a longer side chain, altering electrostatic interactions.
    • Alanine and proline residues may enhance stability against enzymatic degradation compared to the simpler tripeptide .

Glycine, L-alanyl-L-prolyl-arginyl-L-prolyl- (CAS 264260-54-0)

  • Molecular Formula : C₂₁H₃₆N₈O₆
  • Molecular Weight : ~520.56 g/mol
  • Key Differences :
    • Contains two proline residues , likely forming β-turn structures that stabilize the peptide backbone.
    • Shorter sequence (tetrapeptide) but higher nitrogen content, which may affect solubility and receptor-binding kinetics .

Glycine, L-glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycyl (CAS 106686-61-7)

  • Molecular Formula : C₈₂H₁₄₆N₂₆O₂₀S
  • Molecular Weight : 1848.26 g/mol
  • Key Differences: A longer peptide chain (12+ residues) with diverse residues (e.g., glutamine, threonine, asparagine).

Comparative Analysis Table

Compound (CAS) Residues Molecular Formula Molecular Weight (g/mol) Key Features
663916-78-7 Val-Arg-Gly C₁₅H₂₉N₇O₅ 387.435 Compact, flexible, arginine-mediated charge interactions.
642410-25-1 Val-Pro-Arg-Ile-Val C₂₉H₅₃N₉O₇ 642.410 Proline-induced rigidity; hydrophobic isoleucine enhances lipid affinity.
918529-39-2 Pro-Lys-Ala-Gly-Arg N/A N/A Lysine adds charge diversity; alanine improves metabolic stability.
264260-54-0 Ala-Pro-Arg-Pro C₂₁H₃₆N₈O₆ 520.56 Proline-rich, β-turn potential; compact but nitrogen-dense.
106686-61-7 Gln-Val-Thr-Asn-Val-Gly-... C₈₂H₁₄₆N₂₆O₂₀S 1848.26 Complex tertiary structure; sulfur residues enable disulfide bridging.

Functional and Pharmacological Implications

  • Charge and Solubility : The reference tripeptide (663916-78-7) has a net positive charge due to arginine, facilitating interactions with negatively charged membranes or receptors. Longer peptides like 106686-61-7 may exhibit mixed solubility due to hydrophobic residues (e.g., valine) .
  • Enzymatic Stability : Proline-containing peptides (e.g., 642410-25-1, 264260-54-0) resist proteolysis better than glycine-terminated sequences .
  • Biological Targets: Arginine-rich peptides are often associated with nitric oxide synthase (NOS) activation or glycine transporter (GlyT1) modulation, as seen in glutamatergic neurotransmission studies .

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